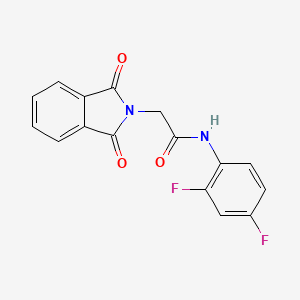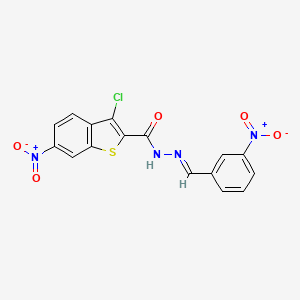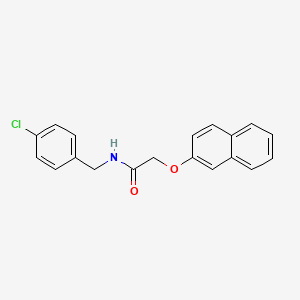![molecular formula C15H11N3O2S2 B5886082 N-{3-[(1,3-thiazol-2-ylamino)carbonyl]phenyl}-2-thiophenecarboxamide](/img/structure/B5886082.png)
N-{3-[(1,3-thiazol-2-ylamino)carbonyl]phenyl}-2-thiophenecarboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-{3-[(1,3-thiazol-2-ylamino)carbonyl]phenyl}-2-thiophenecarboxamide, also known as THZ1, is a small molecule inhibitor of cyclin-dependent kinase 7 (CDK7). CDK7 is a key regulator of the cell cycle and transcription, making it an attractive target for cancer therapy. THZ1 has shown promising results in preclinical studies and is currently being evaluated in clinical trials.
Wirkmechanismus
N-{3-[(1,3-thiazol-2-ylamino)carbonyl]phenyl}-2-thiophenecarboxamide inhibits CDK7, which is a key regulator of the cell cycle and transcription. CDK7 is a component of the CDK-activating kinase (CAK) complex, which phosphorylates and activates CDKs. CDKs are involved in many cellular processes, including cell cycle progression, transcription, and DNA repair. Inhibition of CDK7 by N-{3-[(1,3-thiazol-2-ylamino)carbonyl]phenyl}-2-thiophenecarboxamide leads to cell cycle arrest and inhibition of transcription, ultimately resulting in cell death.
Biochemical and Physiological Effects:
N-{3-[(1,3-thiazol-2-ylamino)carbonyl]phenyl}-2-thiophenecarboxamide has been shown to have potent anti-tumor activity in preclinical models of cancer. In addition to its effects on cell cycle progression and transcription, N-{3-[(1,3-thiazol-2-ylamino)carbonyl]phenyl}-2-thiophenecarboxamide has also been shown to induce DNA damage and apoptosis in cancer cells. N-{3-[(1,3-thiazol-2-ylamino)carbonyl]phenyl}-2-thiophenecarboxamide has also been shown to have anti-inflammatory effects, making it a potential therapeutic option for inflammatory diseases.
Vorteile Und Einschränkungen Für Laborexperimente
N-{3-[(1,3-thiazol-2-ylamino)carbonyl]phenyl}-2-thiophenecarboxamide has several advantages as a research tool. It is a potent and selective inhibitor of CDK7, making it a valuable tool for studying the role of CDK7 in cellular processes. N-{3-[(1,3-thiazol-2-ylamino)carbonyl]phenyl}-2-thiophenecarboxamide has also been shown to have good pharmacokinetic properties, making it suitable for in vivo studies. However, N-{3-[(1,3-thiazol-2-ylamino)carbonyl]phenyl}-2-thiophenecarboxamide has some limitations as a research tool. It is a small molecule inhibitor, which may limit its ability to penetrate certain tissues or cell types. N-{3-[(1,3-thiazol-2-ylamino)carbonyl]phenyl}-2-thiophenecarboxamide also has off-target effects on other CDKs, which may complicate interpretation of results.
Zukünftige Richtungen
There are several potential future directions for research on N-{3-[(1,3-thiazol-2-ylamino)carbonyl]phenyl}-2-thiophenecarboxamide. One area of interest is the development of combination therapies that include N-{3-[(1,3-thiazol-2-ylamino)carbonyl]phenyl}-2-thiophenecarboxamide. N-{3-[(1,3-thiazol-2-ylamino)carbonyl]phenyl}-2-thiophenecarboxamide has been shown to have synergistic effects when used in combination with other anti-cancer agents, making it a potential component of combination therapies. Another area of interest is the development of more potent and selective CDK7 inhibitors. While N-{3-[(1,3-thiazol-2-ylamino)carbonyl]phenyl}-2-thiophenecarboxamide is a potent inhibitor of CDK7, it has off-target effects on other CDKs, which may limit its therapeutic potential. Finally, there is interest in exploring the use of N-{3-[(1,3-thiazol-2-ylamino)carbonyl]phenyl}-2-thiophenecarboxamide in non-cancer indications, such as inflammatory diseases.
Synthesemethoden
N-{3-[(1,3-thiazol-2-ylamino)carbonyl]phenyl}-2-thiophenecarboxamide can be synthesized using a multi-step process starting from commercially available starting materials. The synthesis involves the formation of key intermediates through reactions such as Suzuki coupling and Buchwald-Hartwig amination, followed by final coupling of the intermediates to form N-{3-[(1,3-thiazol-2-ylamino)carbonyl]phenyl}-2-thiophenecarboxamide. The synthesis of N-{3-[(1,3-thiazol-2-ylamino)carbonyl]phenyl}-2-thiophenecarboxamide has been optimized to improve yield and purity, making it a viable option for large-scale production.
Wissenschaftliche Forschungsanwendungen
N-{3-[(1,3-thiazol-2-ylamino)carbonyl]phenyl}-2-thiophenecarboxamide has been extensively studied in preclinical models of cancer, where it has shown potent anti-tumor activity. N-{3-[(1,3-thiazol-2-ylamino)carbonyl]phenyl}-2-thiophenecarboxamide has been shown to inhibit the growth of a wide range of cancer cell lines, including those that are resistant to standard chemotherapy. N-{3-[(1,3-thiazol-2-ylamino)carbonyl]phenyl}-2-thiophenecarboxamide has also been shown to have synergistic effects when used in combination with other anti-cancer agents. These findings have led to the initiation of clinical trials to evaluate the safety and efficacy of N-{3-[(1,3-thiazol-2-ylamino)carbonyl]phenyl}-2-thiophenecarboxamide in cancer patients.
Eigenschaften
IUPAC Name |
N-[3-(1,3-thiazol-2-ylcarbamoyl)phenyl]thiophene-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H11N3O2S2/c19-13(18-15-16-6-8-22-15)10-3-1-4-11(9-10)17-14(20)12-5-2-7-21-12/h1-9H,(H,17,20)(H,16,18,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PDXJWMUYJKHFHQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)NC(=O)C2=CC=CS2)C(=O)NC3=NC=CS3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H11N3O2S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
329.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[3-(1,3-thiazol-2-ylcarbamoyl)phenyl]thiophene-2-carboxamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-{[(2-phenylethyl)amino]carbonyl}benzoic acid](/img/structure/B5886002.png)
![2-[(5-amino-4-phenyl-4H-1,2,4-triazol-3-yl)thio]-N-cyclohexylacetamide](/img/structure/B5886034.png)



![N-(4-{[(3-vinylphenyl)amino]carbonyl}phenyl)-2-furamide](/img/structure/B5886052.png)
![N-{[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]methyl}-N-ethyl-2-methylbenzamide](/img/structure/B5886068.png)

![1-[(5-chloro-2-thienyl)sulfonyl]-4-(4-fluorobenzoyl)piperazine](/img/structure/B5886085.png)
![3-[(3-bromo-4-methoxybenzyl)thio]-5-ethyl-4H-1,2,4-triazole](/img/structure/B5886091.png)


![1-(4-chlorophenyl)-5-[(phenylsulfonyl)methyl]-1H-tetrazole](/img/structure/B5886113.png)
